![molecular formula C21H15N5O4 B2411108 N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide CAS No. 1003555-40-5](/img/structure/B2411108.png)
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide
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Overview
Description
“N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of fused heterocyclic systems due to their wide range of biological activity .
Synthesis Analysis
The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH . This process transforms the 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involve the cyclization of the acetyl methyl group and the amide carbonyl moiety . In the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl .Scientific Research Applications
Pharmaceutical Research and Drug Development
Anti-Inflammatory Properties: N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-nitrobenzamide (PRX) has been investigated as a non-steroidal anti-inflammatory drug (NSAID). Researchers have explored its potential to alleviate inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. PRX may offer an alternative to existing NSAIDs with improved bioavailability and reduced side effects .
Cocrystal Formation: PRX can form cocrystals with benzoic acid (BA) using a green eutectic solvent composed of menthol and camphor. This innovative approach enhances the solubility and oral bioavailability of PRX. The PRX–BA cocrystal exhibits improved drug delivery properties, making it a promising candidate for pharmaceutical formulations .
Organic Chemistry
Synthesis of 4-Methyl-2-Nitroaniline: N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-nitrobenzamide serves as a precursor for the synthesis of 4-methyl-2-nitroaniline. Researchers have grown crystals of this compound to determine its structure and unit cell parameters. Understanding its crystal structure aids in designing novel materials with specific properties .
Medicinal Chemistry
Antifungal Activity: Analogues of N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-nitrobenzamide have shown selective fungistatic activity against Aspergillus fumigatus. These compounds could be explored further for their potential in antifungal drug development .
Green Chemistry
Eco-Friendly Synthesis of 2-Oxo-1,2,3,4-Tetrahydropyrimidines: Researchers have developed a green one-pot synthesis method for 2-oxo-1,2,3,4-tetrahydropyrimidines using methyl arenes, urea, and lactic acid as a catalyst. N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-nitrobenzamide derivatives could be explored within this context, contributing to sustainable and environmentally friendly chemical processes .
Future Directions
Pyridopyrimidines are of great interest due to their biological potential. They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . The future directions of research on “N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide” could involve further evaluation of its chemical properties and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, have been known to inhibitdihydrofolate reductase (DHFR) , mTOR kinase , and have anti-proliferative effects .
Mode of Action
Similar compounds have been shown to exhibit their effects through theinhibition of key enzymes such as DHFR and mTOR kinase . This inhibition can lead to a disruption in the normal functioning of cells, leading to anti-proliferative effects .
Biochemical Pathways
The inhibition of dhfr and mtor kinase suggests that it may affect thefolic acid synthesis pathway and the PI3K/Akt/mTOR pathway , respectively. These pathways are crucial for cell growth and proliferation, and their disruption can lead to anti-proliferative effects .
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may exhibitanti-microbial and cytotoxic activities . These effects are likely due to the compound’s inhibition of key enzymes and disruption of important biochemical pathways .
properties
IUPAC Name |
N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c1-13-23-19-17(6-4-12-22-19)21(28)25(13)15-10-8-14(9-11-15)24-20(27)16-5-2-3-7-18(16)26(29)30/h2-12H,1H3,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTYKFNZSZCNLSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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